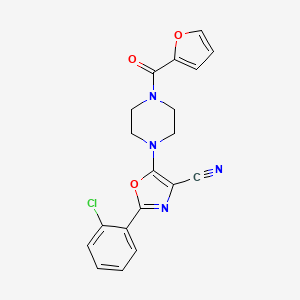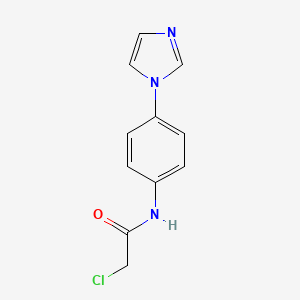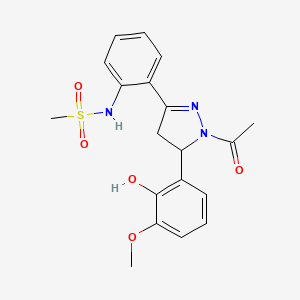
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The key compound isothiocyanate was prepared through a simple and ecological method using di-2-pyridyl thionocarbonate in substitution of the thiophosgene, a potential air pollutant . The cyclization reaction of intermediate derivatives was developed through the methods reporting by Wamhoff .Applications De Recherche Scientifique
Pharmacological Activity Synthesis
Synthesis of 6-bromoquinazolinone derivatives, including those structurally related to the compound , has demonstrated pharmacological activities such as antibacterial, anti-inflammatory, and analgesic effects. These compounds were synthesized and characterized, with their activities confirmed through standard methods, highlighting their potential in pharmacological research (Ch. Rajveer et al., 2010).
Antimicrobial and Anticonvulsant Activities
Derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. This research underscores the versatility of quinazolinone derivatives in treating infections and seizures, providing a foundation for developing new therapeutic agents (A. Rajasekaran et al., 2013).
Corrosion Inhibition
Quinazolinone compounds have shown promise as corrosion inhibitors for mild steel in sulfuric acid medium. Their effectiveness is attributed to the adsorption of these compounds on the metal surface, which is crucial for extending the lifespan of metal components in industrial applications (N. Hashim et al., 2012).
Antibacterial Activity
The antibacterial activity of new Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles, including those similar to the target compound, has been studied. These compounds were synthesized and screened against various bacteria, demonstrating their potential in addressing antibiotic resistance (I. Singh et al., 2010).
Antiviral and Cytotoxic Activities
2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activity against HIV, HSV, and vaccinia viruses, showing distinct antiviral properties. Additionally, their cytotoxic activities were assessed, indicating the potential for cancer treatment applications (P. Selvam et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide' involves the synthesis of the key intermediate 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline, which is then coupled with N-phenethylhexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "bromine", "N-phenethylhexanamide", "sodium hydroxide", "acetic anhydride", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and add a catalytic amount of sulfuric acid.", "b. Heat the mixture to 120°C for 2 hours to obtain 2-acetamido-6-bromo-benzamide.", "c. Dissolve thiourea in water and add the above product to it.", "d. Add sodium hydroxide to adjust the pH to 8-9 and heat the mixture to 80°C for 4 hours.", "e. Cool the mixture and filter the solid product obtained.", "f. Wash the solid with water and dry it to obtain 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline.", "Step 2: Coupling of 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline with N-phenethylhexanamide", "a. Dissolve 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline and N-phenethylhexanamide in ethyl acetate.", "b. Add a catalytic amount of bromine and heat the mixture to reflux for 6 hours.", "c. Cool the mixture and filter the solid product obtained.", "d. Wash the solid with hexane and dry it to obtain the final product '6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide'." ] } | |
Numéro CAS |
422288-35-5 |
Formule moléculaire |
C22H24BrN3O2S |
Poids moléculaire |
474.42 |
Nom IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
Clé InChI |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)
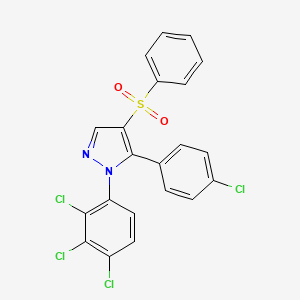
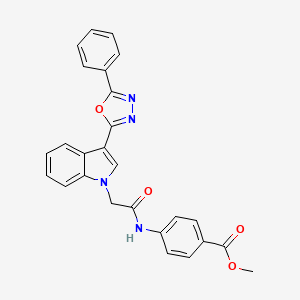
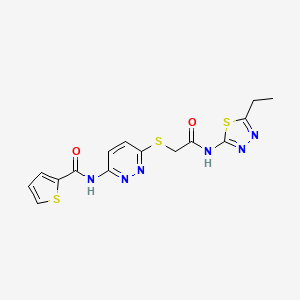

![(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2745566.png)
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methoxybenzoate](/img/structure/B2745568.png)

![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
